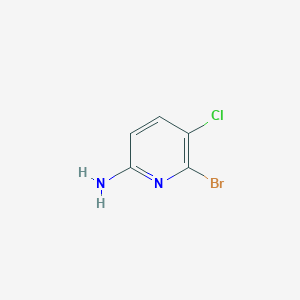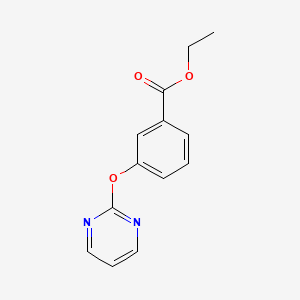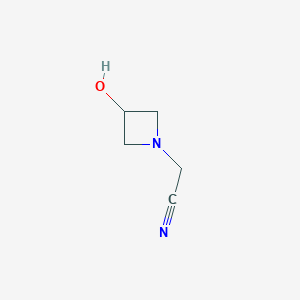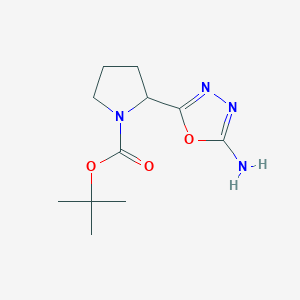
Flufenoxystrobin
説明
Flufenoxystrobin is an enoate ester that is the methyl ester of (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoic acid . It is a fungicide active against various fungal infections including downy mildew, blight, powdery mildew, and rice blast .
Synthesis Analysis
This compound was synthesized utilizing intermediate derivatization methods (IDM). The compounds were identified by 1H and 19F nuclear magnetic resonance (NMR), IR, and elemental analysis .
Molecular Structure Analysis
The molecular formula of this compound is C19H16ClF3O4 . Its average mass is 400.776 Da and its monoisotopic mass is 400.068909 Da .
Chemical Reactions Analysis
The electron-withdrawing group NO2 on the 4 position on the right phenyl ring plays a unique role in enhancing the fungicidal activity .
Physical And Chemical Properties Analysis
This compound is a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes, a methyl ester, and a methoxyacrylate strobilurin antifungal agent .
科学的研究の応用
Comparative Efficacy of Strobilurin Fungicides : A study aimed to optimize the use of strobilurin fungicides, including flufenoxystrobin, by evaluating their efficacy under field conditions, their efficiency in mixtures, and the optimal application times for disease management. The results indicated that this compound, among other strobilurins, showed promising efficacy in controlling diseases when applied in strategic mixtures and timings, suggesting its valuable role in integrated disease management strategies (Karadimos & Karaoglanidis, 2006).
Novel Fluorine-Containing Strobilurin Fungicide : The discovery of this compound, a novel fluorine-containing strobilurin derivative, demonstrated its high activity as a fungicide and acaricide. The compound showed excellent fungicidal activities against Erysiphe graminis at low concentrations and moderate acaricidal activity, highlighting its potential as an effective agricultural chemical (Li et al., 2016).
In-Package Nonthermal Plasma Degradation of Pesticides : Research on the use of in-package nonthermal plasma (NTP) technology for the degradation of pesticide residues, including this compound, on fresh produce demonstrated the potential of this novel technology. The study found voltage and time-dependent degradation of pesticides, suggesting the viability of NTP as a safe method for reducing pesticide residues on food (Misra et al., 2014).
Ecotoxicity Evaluation in Different Soils : A study on the ecological risk of azoxystrobin, a fungicide similar to this compound, in various natural soils assessed its impact on the earthworm Eisenia fetida. The findings indicated that traditional artificial soil testing may underestimate the ecotoxicity of such fungicides in real agricultural environments, providing insights into the need for careful application to protect non-target soil organisms (Xu et al., 2021).
Effectiveness in Controlling Rice Diseases : The efficacy of several fungicides, including azoxystrobin and this compound, was evaluated against rice blast and dirty panicle diseases. The study concluded that certain fungicides significantly reduced the severity of these diseases and increased rice yield, underscoring the importance of selecting effective fungicides for disease management in rice cultivation (Kongcharoen et al., 2020).
作用機序
Target of Action
Flufenoxystrobin, also known as Flufenoxystrobine, is a type of strobilurin fungicide . The primary target of this compound is the quinol oxidation (Qo) site of cytochrome b . This site plays a crucial role in the mitochondrial respiration process .
Mode of Action
This compound operates by binding to the quinol oxidation site of cytochrome b, thereby inhibiting mitochondrial respiration . This action prevents the fungal pathogens from producing energy, leading to their death . It’s worth noting that this compound has a broad-spectrum mode of action, meaning it can affect a wide range of fungal species .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The inhibition of mitochondrial respiration disrupts the energy production of the fungal cells, leading to their death . The degradation pathways of strobilurins, the class of fungicides to which this compound belongs, have been reported . These pathways include photoisomerization, acrylate double bond cleavage, photohydrolysis of the nitrile group and methyl ester, and phenol and oxidative cleavage of acrylate double bonds after the cleavage of aromatic rings .
Pharmacokinetics
It’s known that this compound is used in agricultural fields, suggesting that it’s likely absorbed by the fungal organisms upon contact and distributed throughout their cells .
Result of Action
The result of this compound’s action at the molecular and cellular level is the death of the fungal cells. By inhibiting mitochondrial respiration, this compound prevents the cells from producing the energy they need to survive . This leads to the effective control of various fungal infections, including downy mildew, blight, powdery mildew, and rice blast .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, different remediation technologies have been developed to eliminate pesticide residues from soil/water environments, such as photodecomposition, ozonation, adsorption, incineration, and biodegradation . Environmental concentrations of strobilurins higher than the Regulatory Acceptable Concentration (RAC) have been found in ecosystems, which poses a serious risk to soil organisms, aquatic organisms, and mammals .
将来の方向性
The intensive/large-scale application of strobilurins in agricultural fields has increased contamination of the surrounding soil/water environments. Strobilurin toxicity may result in ecosystem imbalance and food-web disruption . Therefore, the removal of strobilurins from ecosystems has received much attention . Bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues .
特性
IUPAC Name |
methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXIQDIVCJZTD-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918162-02-4 | |
| Record name | Flufenoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918162024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUFENOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32VC9KVD0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





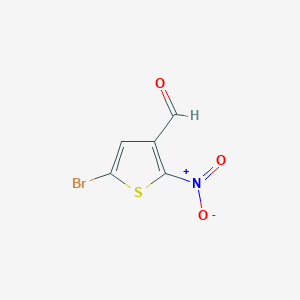
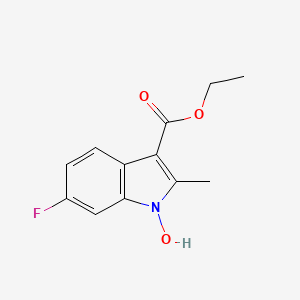

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)

